Quinoline, 1,2,3,4-tetrahydro-6,7-dinitro-1-propyl-
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Overview
Description
Quinoline, 1,2,3,4-tetrahydro-6,7-dinitro-1-propyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two nitro groups at the 6 and 7 positions and a propyl group at the 1 position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves the Skraup synthesis, which is a classical method for preparing quinoline. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. The reaction proceeds through the formation of acrolein, which undergoes cyclization and dehydration to form quinoline .
For the specific synthesis of Quinoline, 1,2,3,4-tetrahydro-6,7-dinitro-1-propyl-, additional steps are required to introduce the nitro and propyl groupsThe propyl group can be introduced through alkylation reactions using propyl halides under basic conditions .
Industrial Production Methods
Industrial production of quinoline derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 1,2,3,4-tetrahydro-6,7-dinitro-1-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Quinoline, 1,2,3,4-tetrahydro-6,7-dinitro-1-propyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of Quinoline, 1,2,3,4-tetrahydro-6,7-dinitro-1-propyl- involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components. The quinoline ring can intercalate with DNA, affecting its replication and transcription. Additionally, the compound can inhibit enzymes involved in critical biological pathways .
Comparison with Similar Compounds
Similar Compounds
Tetrahydroquinoline: A semi-hydrogenated derivative of quinoline with similar structural features but lacking the nitro and propyl groups.
Quinoline: The parent compound with a simpler structure and different reactivity.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position, leading to different chemical properties.
Uniqueness
Quinoline, 1,2,3,4-tetrahydro-6,7-dinitro-1-propyl- is unique due to the presence of both nitro and propyl groups, which confer distinct chemical and biological properties. The nitro groups enhance its reactivity and potential for forming reactive intermediates, while the propyl group affects its solubility and interaction with biological targets .
Properties
CAS No. |
61862-86-0 |
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Molecular Formula |
C12H15N3O4 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
6,7-dinitro-1-propyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C12H15N3O4/c1-2-5-13-6-3-4-9-7-11(14(16)17)12(15(18)19)8-10(9)13/h7-8H,2-6H2,1H3 |
InChI Key |
ISABEWPCDGBIPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC2=CC(=C(C=C21)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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